LOXO-195 R racemate
Descripción general
Descripción
LOXO-195 R racemate, also known as BAY 2731954, is an orally available inhibitor of the tyrosine receptor kinases (TRK) . It is a next-generation TRK inhibitor designed to block TRK activity even if a tumor has acquired NTRK resistance mutations . It has shown signs of clinical activity in patients who had solid tumors that harbored NTRK gene fusions and had become resistant to other TRK-targeted therapeutics .
Chemical Reactions Analysis
LOXO-195 R racemate is designed to interact with TRK proteins, particularly those that have acquired NTRK resistance mutations . The specific chemical reactions involved in this process are not detailed in the available resources.Aplicaciones Científicas De Investigación
Targeting TRK Fusion-Positive Cancers
LOXO-195, a selective TRK tyrosine kinase inhibitor (TKI), has been designed to overcome resistance in TRK fusion-positive cancers. This resistance often arises due to acquired mutations in the kinase domain of TRK inhibitors like larotrectinib. The effectiveness of LOXO-195 in overcoming these resistances has been confirmed through enzyme and cell-based assays, in vivo tumor models, and clinical applications. The first patients treated with LOXO-195, who developed acquired resistance mutations on larotrectinib, showed rapid tumor responses, extending the overall duration of disease control with TRK inhibition (Drilon et al., 2017).
Accelerated Drug Development
The development and clinical trial strategy of LOXO-195, specifically targeted to overcome common secondary TRK resistance mutations, represents a significant advancement in drug development for rare molecular targets in oncology. This innovative approach in drug development addresses the challenges associated with treating rare genetic mutations, particularly in cancer therapy (Parikh & Corcoran, 2017).
Clinical Trials and Expanded Access
LOXO-195's efficacy was further evaluated in a Phase I study and FDA expanded access single patient protocol. This trial involved patients with TRK fusion and resistance to prior TRK inhibitors. Dose selection, tolerability, and preliminary efficacy were assessed, demonstrating the potential of LOXO-195 in treating patients with resistance to prior TRK inhibition mediated by TRK kinase mutations (Hyman et al., 2019).
Propiedades
IUPAC Name |
(6R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12?,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBIHOVSAMBXIB-RGUGMKFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
LOXO-195 R racemate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.